3,4-Dimethoxycinnamyl acetate

Description

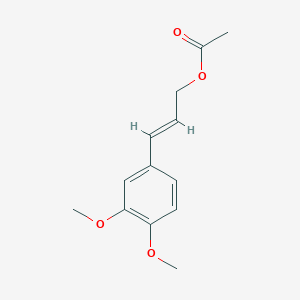

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] acetate |

InChI |

InChI=1S/C13H16O4/c1-10(14)17-8-4-5-11-6-7-12(15-2)13(9-11)16-3/h4-7,9H,8H2,1-3H3/b5-4+ |

InChI Key |

MVLZLHBOBVWBQS-SNAWJCMRSA-N |

SMILES |

CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 3,4 Dimethoxycinnamyl Acetate

Chemo-Enzymatic and Total Synthesis Strategies

Chemo-enzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions to produce 3,4-dimethoxycinnamyl acetate (B1210297). These strategies often begin with readily available cinnamic acid derivatives and employ esterification and reduction pathways.

The direct esterification of 3,4-dimethoxycinnamic acid or its activated forms is a primary route to obtaining 3,4-dimethoxycinnamyl acetate. This process typically involves reacting the cinnamic acid derivative with an acetylating agent in the presence of a catalyst. While specific literature on the direct synthesis of this compound is specialized, the principles are well-established in the synthesis of related cinnamoyl esters. For instance, the synthesis of other cinnamyl esters, such as cinnamyl acetate itself, can be achieved through the direct esterification of cinnamic alcohol with acetic anhydride, often catalyzed by phosphoric acid or tosic acid. google.com This general approach can be adapted for this compound by using 3,4-dimethoxycinnamyl alcohol as the starting material.

Enzymatic esterification offers a green alternative to chemical catalysis. Lipases, such as Novozym 435 (immobilized lipase (B570770) B from Candida antarctica), are frequently used for their high efficiency and selectivity in non-aqueous media. mdpi.comresearchgate.net These enzymes can catalyze the esterification between a cinnamyl alcohol and an acyl donor, like vinyl acetate, to produce the corresponding cinnamyl acetate. mdpi.comresearchgate.net For example, the lipase-catalyzed synthesis of phospholipids (B1166683) containing 3,4-dimethoxycinnamic acid has been demonstrated, highlighting the utility of enzymes in modifying molecules with this specific moiety. mdpi.com

The synthesis of this compound can also proceed through the reduction of precursor aldehydes and acids. A common strategy involves the reduction of 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxycinnamic acid to form the corresponding alcohol, which is then acetylated.

The reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol has been achieved with high yields (98%) using sodium borohydride (B1222165) (NaBH₄). researchgate.net Similarly, 3,4-dimethoxycinnamic acid methyl ester can be reduced to (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol (3,4-dimethoxycinnamyl alcohol) using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran. google.comtuwien.at Once the alcohol is obtained, it can be esterified to this compound.

Another pathway involves the reduction of the carboxylic acid group of 3,4-dimethoxycinnamic acid. This can be a challenging transformation in the presence of a double bond, requiring selective reducing agents. Enzymes such as cinnamoyl-CoA reductase (CCR) play a crucial role in the biosynthesis of monolignols by reducing cinnamoyl-CoA esters to their corresponding aldehydes. oup.comnih.gov These aldehydes can then be further reduced to alcohols by cinnamyl alcohol dehydrogenase (CAD). nih.gov While this is a biological pathway, it demonstrates the principle of selective reduction that can be mimicked in chemical synthesis.

Optimizing catalytic conditions is crucial for maximizing the yield and purity of this compound. In chemical synthesis, the choice of catalyst, solvent, temperature, and reaction time are key parameters. For instance, the use of phosphoric acid as a catalyst for the condensation of 3,4-dimethoxycinnamic acid with other aromatic compounds has been shown to be highly efficient, proceeding at room temperature with almost quantitative yields. journals.co.za

In enzyme-catalyzed reactions, optimization involves selecting the appropriate enzyme, controlling the water activity in the reaction medium, and optimizing the substrate molar ratio and temperature. mdpi.comresearchgate.net For the synthesis of 3,4-dimethoxycinnamoylated phospholipids, response surface methodology was used to determine optimal conditions, which included a substrate molar ratio of 1/10 (PC/E3,4-DMCA), an enzyme load of 30% (w/w), hexane (B92381) as the medium, and a temperature of 50 °C. mdpi.com

The table below summarizes various synthetic approaches for related cinnamoyl derivatives, which can be conceptually applied to the synthesis of this compound.

| Reaction Type | Precursor(s) | Catalyst/Reagent | Product | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Esterification | 3,4-Dimethoxycinnamic acid, Fatty alcohols | Novozym 435 | 3,4-Dimethoxycinnamic esters | Yield decreased from 60% to 12% as alcohol chain length increased from C4 to C8. | mdpi.com |

| Reduction | 3,4-Dimethoxybenzaldehyde | Sodium borohydride (NaBH₄) | 3,4-Dimethoxybenzyl alcohol | 98% yield with 100% purity. | researchgate.net |

| Reduction | 3,4-Dimethoxycinnamic acid methyl ester | Lithium aluminum hydride (LiAlH₄) | 3,4-Dimethoxycinnamyl alcohol | A standard method for reducing esters to alcohols. | google.comtuwien.at |

| Condensation | 3,4-Dimethoxycinnamic acid, 1,3-Dimethoxybenzene | 85% Phosphoric acid | 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propionic acid | Almost quantitative yield at room temperature. | journals.co.za |

| Esterification | Cinnamic alcohol, Acetic anhydride | Phosphoric acid or Tosic acid | Cinnamyl acetate | Yields up to 88.6%. | google.com |

Reduction Pathways from Aldehyde and Acid Precursors (e.g., 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxycinnamic Acid)

Biotechnological Production and Metabolic Engineering for Analog Generation

Biotechnological approaches offer sustainable and highly specific routes for the production of this compound and its analogs. By harnessing the power of microbial systems and enzymes, complex molecules can be synthesized from simple precursors.

Engineered microbial systems, such as Saccharomyces cerevisiae (a type of yeast) and Escherichia coli, are powerful platforms for producing valuable chemicals. lbl.govnih.govnih.gov These microorganisms can be genetically modified to express enzymes from other organisms, creating novel metabolic pathways.

For the production of cinnamoyl derivatives, a common strategy is to engineer a microbe to express enzymes like 4-coumarate:CoA ligase (4CL) and a transferase. For example, a yeast strain was engineered to co-express 4CL from Arabidopsis thaliana and a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus. lbl.govresearchgate.net This engineered yeast was able to convert various cinnamic acids, including the unnatural substrate 3,4-dimethoxycinnamic acid, into their corresponding CoA thioesters and then conjugate them with anthranilate derivatives. lbl.gov This demonstrates the feasibility of producing complex cinnamoyl compounds in yeast. Although this study focused on tranilast, the principle of using engineered yeast to activate and modify 3,4-dimethoxycinnamic acid is directly relevant to the synthesis of its other derivatives, including the acetate ester.

Escherichia coli is another popular host for heterologous expression. nih.govnih.govresearchgate.netsci-hub.se It has been engineered for the production of various natural products, including pinosylvin, which involves the precursor trans-cinnamoyl-CoA. nih.gov The successful expression of plant-derived enzymes in E. coli for the synthesis of complex molecules highlights its potential for producing this compound analogs.

Enzymes can be used either within whole-cell systems or as isolated biocatalysts for the synthesis of cinnamoyl derivatives. Lipases are particularly versatile for esterification reactions. As mentioned previously, Novozym 435 has been effectively used in the synthesis of various esters, including those derived from cinnamic acid. mdpi.comresearchgate.netscielo.org.coacs.org The chemo-enzymatic synthesis of diols from propenylbenzenes, including a 1-(3,4-dimethoxyphenyl)propane-1,2-diol, has been demonstrated using lipase-catalyzed epoxidation followed by hydrolysis. frontiersin.org

The production of cinnamoyl-CoA thioesters is a key step in many biosynthetic pathways. While these molecules are unstable and not commercially available, they can be synthesized chemo-enzymatically. lbl.govsemanticscholar.org For instance, ethylchloroformate (ECF)-mediated coupling has been shown to be effective for synthesizing α,β-unsaturated acyl-CoA thioesters, including cinnamoyl-CoA, with a 75% yield. semanticscholar.org

The table below provides an overview of biotechnological and enzymatic methods relevant to the synthesis of cinnamoyl derivatives.

| Method | Host/Enzyme | Precursor(s) | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Heterologous Expression | Saccharomyces cerevisiae expressing 4CL5 and HCBT | 3,4-Dimethoxycinnamic acid, Anthranilate | Tranilast [N-(3′,4′-dimethoxycinnamoyl)-anthranilic acid] | Demonstrated that engineered yeast can utilize unnatural cinnamic acid derivatives. | lbl.gov |

| Heterologous Expression | Escherichia coli | trans-Cinnamic acid | Pinosylvin (via trans-cinnamoyl-CoA) | Optimization of heterologous gene expression for the production of stilbenes. | nih.gov |

| Enzyme-Mediated Synthesis | Novozym 435 | Egg-yolk phosphatidylcholine, Ethyl 3,4-dimethoxycinnamate | 3,4-Dimethoxycinnamoylated phospholipids | Achieved 21 mol% incorporation of the aromatic acid into the phospholipid. | mdpi.com |

| Chemo-Enzymatic Synthesis | Lipase B from Candida antarctica (Novozym 435) | 1-(3,4-dimethoxyphenyl)propene, H₂O₂ | 1-(3,4-dimethoxyphenyl)propane-1,2-diol | A two-step chemo-enzymatic method for synthesizing oxygenated derivatives. | frontiersin.org |

| Chemo-Enzymatic Synthesis | Ethylchloroformate (ECF) | Cinnamic acid, Coenzyme A | Cinnamoyl-CoA | 75% yield, demonstrating a reliable method for producing enoyl-CoA compounds. | semanticscholar.org |

Heterologous Expression in Engineered Microbial Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The presence, number, and position of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the phenyl ring of cinnamic acid derivatives are critical determinants of their biological potential. nih.govencyclopedia.pub For instance, studies on various cinnamic acid derivatives have highlighted that methoxy groups can significantly influence their antioxidant, anti-inflammatory, and other pharmacological activities. mdpi.com

In the context of antioxidant activity, the substitution pattern plays a vital role. For example, ferulic acid, which possesses a methoxy group, is recognized for its antioxidant properties. The position of these groups is also crucial; compounds with a p-methoxy group have demonstrated notable biological effects. pcbiochemres.com Specifically, 3,4-dimethoxycinnamic acid has been noted for its neuroprotective properties. encyclopedia.pub

The following table summarizes the influence of methoxy and hydroxyl substitutions on the biological activities of various cinnamic acid derivatives.

| Compound/Derivative | Substitution Pattern | Observed Biological Activity |

| Ferulic Acid | 4-hydroxy-3-methoxy | Antioxidant, Insulin-secreting agent |

| Sinapic Acid | 3,5-dimethoxy-4-hydroxy | Antioxidant pcbiochemres.com |

| p-Coumaric Acid | 4-hydroxy | Antioxidant pcbiochemres.com |

| 3,4-Dimethoxycinnamic Acid | 3,4-dimethoxy | Neuroprotective, Antioxidant encyclopedia.pubmdpi.com |

| Caffeic Acid | 3,4-dihydroxy | Hepatoprotective, Antioxidant pcbiochemres.com |

Modification of the carboxylic acid group of cinnamic acid and its derivatives through esterification and amidation has been shown to significantly alter their pharmacological profiles. jst.go.jpmdpi.com These modifications can affect properties such as bioavailability, potency, and target selectivity. unife.it

Esterification: The conversion of the carboxyl group to an ester can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes. nih.gov Studies have shown that cinnamic acid esters can exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. pcbiochemres.com For example, a comparison between cinnamic acid amides and esters revealed that the esters demonstrated stronger inhibitory activities against monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. jst.go.jpnih.gov Furthermore, certain cinnamic acid esters have been investigated for their potential as anticancer agents. pkusz.edu.cn The nature of the alcohol used for esterification also plays a role; for instance, alkyl chain length in cinnamate (B1238496) esters can influence larvicidal activity. mdpi.com

Amidation: The formation of an amide linkage from the carboxylic acid group is a common strategy in medicinal chemistry to generate compounds with improved stability and biological activity. wjbphs.com Cinnamic acid amides have been found to possess potent antioxidant and anti-proteolytic activities. mdpi.com In some cases, amides of cinnamic acid derivatives have shown more potent free radical scavenging activity compared to their corresponding esters. jst.go.jpnih.gov The specific amine used for amidation can also fine-tune the biological effects. For example, amidation of cinnamic acids with moieties like morpholine (B109124) has been explored to develop compounds with hypolipidemic and antioxidant properties. mdpi.com

The table below presents a comparative overview of the pharmacological effects observed with ester and amide derivatives of cinnamic acids.

| Modification | General Impact | Examples of Observed Activities |

| Esterification | Increased lipophilicity, altered bioavailability | Stronger MAO-B and BChE inhibition, anticancer, antimicrobial, larvicidal pcbiochemres.comjst.go.jpnih.govpkusz.edu.cnmdpi.com |

| Amidation | Improved stability, potent biological activity | Potent antioxidant, anti-proteolytic, anti-inflammatory, hypolipidemic mdpi.commdpi.comwjbphs.com |

The three-dimensional arrangement of atoms (conformation) and the spatial bulk of substituents (steric effects) are crucial for the specific interactions between a molecule like this compound and its biological targets, such as enzymes or receptors. acs.org

The geometry of the cinnamoyl moiety, specifically the disposition of the carbonyl group relative to the double bond, can be critical for activity. For instance, in studies of HIV-1 integrase inhibitors, constraining the cinnamoyl structure in a syn disposition (where the carbonyl and the double bond are on the same side) was hypothesized to be favorable for activity. acs.org This highlights that even subtle changes in the molecule's shape can lead to significant differences in biological outcomes.

Steric hindrance, the effect of the size of chemical groups, also plays a significant role. The presence of bulky substituents can either enhance or diminish activity depending on the specific target. For example, in a series of furan-fused chalcones, the introduction of a tert-butyl group at a specific position resulted in significant antiproliferative activity. Conversely, unfavorable steric interactions can prevent a molecule from fitting correctly into a binding site, leading to a loss of potency. acs.org

The distance between key functional groups within a molecule is another critical factor. In the design of cinnamylguanidine analogs, modifying the spacer between the aromatic ring and the guanidine (B92328) group was used to investigate conformational effects on receptor binding. vulcanchem.com The ability of a molecule to adopt a specific folded conformation can be essential for its potency. vulcanchem.com

The following table illustrates how conformational and steric factors can influence the biological activity of cinnamoyl compounds.

| Structural Feature | Influence on Biological Interaction | Example |

| Conformation of Cinnamoyl Chain | Determines the fit into the active site of a target enzyme. | Syn disposition of the carbonyl and double bond favored for HIV-1 integrase inhibition. acs.org |

| Steric Bulk of Substituents | Can enhance or hinder binding to a biological target. | A tert-butyl group on a benzofuran (B130515) ring led to significant antiproliferative activity. |

| Distance Between Functional Groups | Affects the ability to bridge binding sites on a receptor. | The distance between the aromatic ring and guanidinium (B1211019) nitrogen in cinnamylguanidine is implicated in receptor binding affinity. vulcanchem.com |

| Molecular Flexibility/Rigidity | Influences the ability to adopt an active conformation. | Geometrically constrained analogs of cinnamoyl compounds were synthesized to lock the molecule into a specific shape for biological testing. acs.org |

Mechanistic Investigations of Biological Activities in in Vitro and in Vivo Non Human Models

Antimicrobial and Antifungal Research Mechanisms

The ability of certain chemical compounds to inhibit the growth of or kill microorganisms is a critical area of research. Investigations into cinnamyl acetate (B1210297) derivatives have explored their effects on various microbes, including bacteria and fungi.

The growth of microorganisms is a complex process that can be disrupted by various chemical agents. nih.gov Some compounds function by damaging the lipids or proteins within the semipermeable cytoplasmic membrane of microorganisms, which leads to the leakage of essential cellular materials. umed.wroc.pl Another mechanism involves the denaturation of microbial enzymes and other proteins, which disrupts the metabolic processes necessary for survival. umed.wroc.pl

The inhibitory effect of organic acids, such as acetate, on microbial growth is a well-documented phenomenon. nih.gov High concentrations of acetate can inhibit the growth of bacteria like Escherichia coli. nih.gov This inhibition can occur even when the pathways for assimilating acetate are blocked, suggesting that the inhibitory effect may be due to more systemic factors like the uncoupling effect of organic acids or disruptions to the cell's anion composition. nih.gov Lactic acid, another organic acid, is thought to inhibit microbial growth because its protonated form can easily pass through cellular membranes, leading to the acidification of the cytoplasm and subsequent growth inhibition. mdpi.com

Chemicals like phenolics inhibit microbial growth by denaturing proteins and disrupting membranes. lumenlearning.com Similarly, bisbiguanides such as chlorhexidine (B1668724) disrupt cell membranes and can cause the cytoplasmic contents to congeal at higher concentrations. lumenlearning.com

Fungal infections, particularly those caused by Aspergillus and Candida species, are a significant concern, especially in individuals with compromised immune systems. jmb.or.kr The development of antifungal drugs is challenging due to the similarities between fungal and human cells, both being eukaryotic. nih.gov

Current antifungal agents target various components of the fungal cell. Polyenes, for instance, bind to ergosterol (B1671047) in the fungal cell membrane, creating pores that disrupt membrane integrity and lead to cell death. jmb.or.krnih.gov Azoles and morpholines interfere with the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane. nih.gov Echinocandins target the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, by inhibiting the enzyme 1,3-β-D-glucan synthase. jmb.or.krnih.gov This disruption of the cell wall compromises the cell's integrity. jmb.or.kr Chitin, another vital structural component of the fungal cell wall, is also a target for some antifungal agents. nih.govmdpi.com

Some cinnamic acid derivatives have shown antifungal activity by inhibiting benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in the detoxification of aromatic compounds. researchgate.net This inhibition can lead to the suppression of fungal growth. researchgate.net Studies have demonstrated the antifungal activity of cinnamic acid derivatives against fungi such as Aspergillus niger and Candida albicans. researchgate.netijpsr.com

Table 1: Antifungal Drug Targets and Mechanisms

| Drug Class | Target | Mechanism of Action | Pathogen Examples |

|---|---|---|---|

| Polyenes | Ergosterol in cell membrane | Binds to ergosterol, forming pores and disrupting membrane integrity. jmb.or.krnih.gov | Candida spp. |

| Azoles | Ergosterol biosynthesis | Inhibit enzymes involved in the production of ergosterol. nih.gov | Candida spp., Aspergillus spp. |

| Echinocandins | β-(1,3)-D-glucan synthase | Inhibit the synthesis of β-(1,3)-D-glucan, a key cell wall component. jmb.or.krnih.gov | Candida spp., Aspergillus spp. |

Inhibition of Microbial Growth and Cellular Processes

Antioxidant and Anti-inflammatory Mechanisms

Oxidative stress and inflammation are interconnected processes implicated in a variety of pathological conditions. Antioxidants can neutralize reactive oxygen species (ROS), while anti-inflammatory agents can modulate the body's inflammatory response.

A common method for evaluating the antioxidant capacity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. mdpi.com The reduction in the absorbance of the DPPH solution is proportional to the amount of radical scavenged. researchgate.net

Derivatives of cinnamic acid, including 3,4-dimethoxycinnamic acid, have been evaluated for their antioxidant and radical scavenging properties. nih.gov Studies have shown that some of these compounds exhibit good radical interaction ability. mdpi.com The antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid), a related compound, has also been demonstrated through its effective scavenging of DPPH and other radicals. nih.gov

Table 2: DPPH Radical Scavenging Activity of Cinnamic Acid Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 3,4-dimethoxycinnamic acid derivatives | Showed radical scavenging ability. | mdpi.comnih.gov |

Inflammation is a complex biological response involving various signaling pathways and mediators. The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of pro-inflammatory genes. frontiersin.org Upon activation, NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govsemanticscholar.org Cyclooxygenase (COX) enzymes are also key mediators of inflammation, responsible for the synthesis of prostaglandins. frontiersin.org

Phenolic compounds have been reported to reduce the production of pro-inflammatory cytokines. semanticscholar.org Some cinnamic acid derivatives have demonstrated anti-inflammatory effects by inhibiting the release of inflammatory mediators and the activation of enzymes like COX-2. nih.gov For instance, certain derivatives have been shown to reduce paw edema in rat models of inflammation. nih.gov The anti-inflammatory effects of some compounds are linked to the suppression of the NF-κB pathway and a decrease in the levels of inflammatory cytokines. mdpi.com

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to damage to cellular components, including lipid peroxidation in membranes. The liver, being a primary site of metabolism, is particularly susceptible to oxidative injury. scientificarchives.com

The antioxidant activity of cinnamic acid derivatives has been evaluated by their ability to inhibit lipid peroxidation in rat hepatic microsomal membranes. nih.govnih.gov Some compounds have shown considerable antioxidant capacity, comparable to the well-known antioxidant Trolox. mdpi.comnih.gov This protective effect is attributed to their ability to scavenge free radicals and mitigate oxidative damage. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 3,4-Dimethoxycinnamyl acetate |

| 3,4-Dimethoxycinnamic acid |

| Acetate |

| Caffeic acid (3,4-dihydroxycinnamic acid) |

| Chlorhexidine |

| Cinnamic acid |

| Ergosterol |

| Lactic acid |

| Phenol |

Modulation of Pro-inflammatory Mediators and Associated Signaling Cascades (e.g., NF-κB, COX Enzymes, Cytokines)

Anticarcinogenic and Cytotoxic Research Mechanisms

Recent studies have highlighted the potential of this compound and related compounds to inhibit the growth of various cancer cell lines. Research has demonstrated that derivatives of 3,4-dimethoxycinnamic acid can exhibit potent cytotoxic activities. For instance, certain 14-acyl oridonin (B1677485) analogues, which incorporate a 3,4-dimethoxycinnamoyl moiety, have shown significant inhibitory effects against the human hepatic carcinoma cell line (HepG2). rsc.org Specifically, one such analogue demonstrated an IC50 value of 2.07 μM against HepG2 cells. rsc.org The cytotoxic effects of related cinnamic acid derivatives have also been observed in other cancer cell lines, including prostate carcinoma (PC-3). researchgate.net

The anti-proliferative effects are not limited to liver cancer cells. Studies on other cinnamic acid derivatives have shown growth suppression in human breast cancer bone metastatic cells (MDA-MB-231). spandidos-publications.com This suppression was attributed to cell cycle arrest at the G1 and G2/M phases. spandidos-publications.com While direct studies on this compound's effect on PC-3 cell proliferation are limited, the broader family of cinnamic acid derivatives has shown activity against this cell line. taylorfrancis.com

Interactive Table: Cytotoxicity of 3,4-Dimethoxycinnamic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 Value (μM) | Reference |

|---|

The antitumor effects of cinnamic acid derivatives, including this compound, are believed to be mediated through multiple cellular pathways. A key mechanism appears to be the induction of apoptosis (programmed cell death). nih.gov For example, in human breast cancer cells, the anticancer effects of a related compound, p-hydroxycinnamic acid, were found to be mediated through signaling pathways involving nuclear factor-κB (NF-κB), extracellular signal-regulated kinase (ERK), protein kinase C, calcium signaling, and phosphatidylinositol 3-kinase (PI3K). spandidos-publications.com

Furthermore, the anticancer mechanism of oridonin, a compound structurally modified with 3,4-dimethoxycinnamic acid, may involve multiple pathways, such as inhibiting the proliferation of breast cancer cells and inducing apoptosis through hampering the cell cycle and activating mitochondria. rsc.org The pro-oxidant properties of some cinnamic acid derivatives, leading to the production of reactive oxygen species (ROS), have also been implicated in their cytotoxic activities at higher concentrations. nih.gov

Inhibition of Proliferation in Cancer Cell Lines (e.g., HepG2, PC-3)

Antiviral and Neuroprotective Mechanistic Studies

Research into the antiviral properties of compounds related to this compound has shown promising results, particularly against Human Rhinovirus (HRV), the primary cause of the common cold. wikipedia.org While direct studies on this compound are not extensively documented, the mechanisms of action for other picornavirus inhibitors offer insight. Many of these small molecules act as capsid binders, stabilizing the viral protein shell to prevent the release of the viral RNA genome into the target cell. wikipedia.orgmdpi.com

Other antiviral strategies for rhinoviruses include targeting non-structural viral proteins essential for replication, such as the 3C protease. mdpi.comworktribe.com Inhibitors like rupintrivir (B1680277) prevent the cleavage of the viral polyprotein, thereby halting viral assembly. wikipedia.orgworktribe.com The viral RNA itself is also a potential target for antiviral drugs. mdpi.com

The neuroprotective potential of this compound and its parent compound, 3,4-dimethoxycinnamic acid, has been an area of significant interest. nih.govmdpi.com Studies suggest that these compounds may exert their effects through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant actions. semanticscholar.org

One of the key neuroprotective mechanisms identified is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov A study on Egyptian propolis identified 3,4-dimethoxycinnamic acid as having acetylcholinesterase (AChE) inhibitory activity, suggesting it blocks the active site of the enzyme. nih.gov This action is considered a therapeutic approach for conditions like Alzheimer's disease. nih.gov Furthermore, computational studies have predicted that 3,4-dimethoxycinnamic acid possesses multi-target anti-Alzheimer's disease activities by protecting neurons from amyloid-β damage and suppressing subsequent oxidative stress and apoptosis. semanticscholar.org The methoxy (B1213986) groups on the cinnamic acid structure are thought to be crucial for its neuroprotective potential. nih.gov

Inhibition of Viral Replication Cycles (e.g., Human Rhinovirus)

Investigation of Other Biological Actions and Underlying Mechanisms

Beyond its anticancer and neuroprotective roles, this compound and its derivatives have been investigated for other biological activities. The parent compound, 3,4-dimethoxycinnamic acid, has shown insecticidal and oviposition deterrence activities against the diamondback moth, Plutella xylostella. mdpi.com

Additionally, derivatives of 3,4-dimethoxycinnamic acid have been synthesized and tested for their antioxidant, anti-inflammatory, and hypolipidemic properties. mdpi.comnih.gov These compounds have demonstrated considerable antioxidant capacity and radical scavenging activity, with some showing significant anti-inflammatory effects in animal models. mdpi.com The underlying mechanisms for these activities are linked to the modulation of oxidative stress and inflammatory pathways. nih.gov

Anti-prion Protein Binding and Inhibition (for 3,4-Dimethoxycinnamic Acid)

Recent research has identified 3,4-Dimethoxycinnamic acid (DMCA), a bioavailable component found in coffee, as a promising agent in the fight against neurodegenerative conditions associated with prion protein (PrP) aggregation. researchgate.net Prion diseases are characterized by the accumulation of misfolded amyloid-type proteins, where PrP aggregates into soluble oligomers that further assemble into amyloid fibrils. researchgate.net Preventing the formation of these neurotoxic entities is a key therapeutic strategy.

In vitro studies have demonstrated that DMCA potently binds to the prion protein with a dissociation constant (Kd) of 405 nM. nih.gov This binding has a significant impact on the protein's aggregation pathway. Methodologies such as isothermal titration calorimetry (ITC), dynamic light scattering (DLS), and circular dichroism (CD) have been employed to investigate the effect of DMCA on PrP oligomerization and fibrillization. The findings reveal that DMCA can reduce the formation of PrP oligomers by 30-40%. researchgate.net

Furthermore, in human neuroblastoma SH-SY5Y cell line studies, DMCA has been shown to enhance cell viability when the cells are treated with prion oligomers. researchgate.net Molecular docking studies suggest that DMCA binds to a specific site on the PrP, thereby stabilizing its tertiary structure. researchgate.net This interaction is believed to be crucial for its anti-prion activity. The ability of hydroxycinnamic acids, including DMCA, to partially inhibit the oligomerization and formation of prion amyloid fibrils has been corroborated by various physicochemical methods. researchgate.netresearchgate.netnih.gov

| Parameter | Value | Method |

| Binding Affinity (Kd) of DMCA to Prion Protein | 405 nM | Isothermal Titration Calorimetry (ITC) |

| Reduction in PrP Oligomer Formation | 30-40% | Dynamic Light Scattering (DLS) |

| Effect on Cell Viability | Enhanced in SH-SY5Y cells treated with prion oligomers | Cell-based assays |

Hypolipidemic Actions and Metabolic Regulation in Animal Models

Cinnamic acid derivatives have demonstrated potential in managing hyperlipidemia, a condition linked to oxidative stress and the progression of cardiovascular and neurological diseases. nih.govresearchgate.net Studies have explored the hypolipidemic effects of various derivatives, including those of 3,4-dimethoxycinnamic acid, in animal models. mdpi.com

In a study involving Triton-induced hyperlipidemia in rats, a series of cinnamic acid derivatives were synthesized and evaluated for their ability to lower lipid levels. nih.govmdpi.com The majority of these compounds exhibited a significant decrease in plasma triglycerides and total cholesterol. nih.govresearchgate.net For instance, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholine (B109124) and 4-methylpiperidine (B120128) demonstrated a notable reduction in these lipidemic indices. nih.govresearchgate.net

The mechanism of action is thought to be linked to their antioxidant properties, which help in mitigating oxidative stress, a key contributor to endothelial dysfunction and atherogenesis. nih.gov Cinnamic acid and its analogues can suppress oxidative stress by modulating inflammatory pathways. nih.gov While specific studies focusing solely on this compound are limited, the broader research on cinnamic acid derivatives provides a strong basis for its potential hypolipidemic activity.

| Compound Class | Effect on Lipid Profile | Animal Model |

| Cinnamic acid derivatives | Significant decrease in plasma triglycerides and total cholesterol | Triton-induced hyperlipidemic rats |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | Significant decrease in triglycerides and total cholesterol | Hyperlipidemic rats |

| Thiomorpholine derivatives of cinnamic acids | Decreased triglycerides by up to 72.5% and total cholesterol by up to 76% | Triton-induced hyperlipidemic rats |

Acaricidal and Antidiabetic Mechanistic Studies (for Related Cinnamate (B1238496) Derivatives)

The versatility of cinnamate derivatives extends to acaricidal and antidiabetic applications, as demonstrated by several mechanistic studies.

Acaricidal Activity:

A series of ethyl cinnamate derivatives have been synthesized and evaluated for their in vitro acaricidal activity against the mange mite, Psoroptes cuniculi. jst.go.jpresearchgate.net The research revealed that the majority of the tested compounds exhibited varying degrees of acaricidal effects. jst.go.jpresearchgate.net The structure-activity relationship (SAR) analysis indicated that the substituent on the benzene (B151609) ring and its position significantly influence the activity. For example, the presence of a nitro group at the ortho or meta position on the benzene ring enhanced the acaricidal activity compared to the unsubstituted compound. jst.go.jp

Interestingly, the carbon-carbon double bond in the acrylic ester moiety was not found to be essential for improving the activity, suggesting that dihydro derivatives could be promising candidates for developing new acaricides. jst.go.jpresearchgate.net Some derivatives showed activity that was 2.1 to 8.3 times higher than ivermectin, a standard drug used for this purpose. researchgate.net

Antidiabetic Mechanisms:

Cinnamic acid derivatives have also been investigated for their potential in managing diabetes. nih.gov Their antidiabetic activity is often attributed to the inhibition of digestive enzymes like α-amylase, which helps in controlling postprandial hyperglycemia. core.ac.uk

Advanced Characterization and Computational Studies for Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, FTIR)

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of 3,4-Dimethoxycinnamyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of acetylated 3,4-dimethoxycinnamyl alcohol, characteristic signals confirm the presence of different proton environments. chalmers.se For instance, the acetate methyl protons typically appear as a singlet, while the protons of the methoxy (B1213986) groups also present as sharp singlets at distinct chemical shifts. chalmers.se The protons on the aromatic ring and the vinyl group exhibit more complex splitting patterns (doublets and multiplets) due to spin-spin coupling. chalmers.se Similarly, ¹³C NMR spectroscopy reveals the chemical shifts for each unique carbon atom, including those in the methoxy groups, the aromatic ring, the vinyl group, and the acetate carbonyl group. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. preprints.org This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₃H₁₆O₄. bmrb.io Techniques like Electrospray Ionization (ESI) are often used in conjunction with HRMS for soft ionization, which minimizes fragmentation and preserves the molecular ion. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in 3,4-Dimethoxycinnamyl acetate. preprints.org The FTIR spectrum would characteristically show strong absorption bands corresponding to the C=O stretching of the ester group, C-O stretching vibrations of the acetate and methoxy groups, C=C stretching of the aromatic ring and the vinyl group, and C-H stretching of the alkyl and aromatic moieties. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations |

|---|---|---|

| ¹H NMR | Acetylated 3,4-dimethoxycinnamyl alcohol | Signals for aliphatic acetate, cinnamyl acetate, aromatic acetate, methoxyl groups, and protons in β-8 structures are observed. chalmers.se |

| ¹³C NMR | (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Shows signals for methoxy carbons, aromatic carbons, and carbonyl carbon. mdpi.com |

| HRMS | Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate | Used to establish the structure and confirm the molecular formula. preprints.org |

| FTIR | 3,4-Dimethoxyphenyl acetate | Characteristic absorption bands for C=O, C-O, and aromatic C=C stretching are present. nih.gov |

| FTIR | Copper(II) complex of 3,4-dimethoxycinnamic acid | Shows characteristic bands at 3380, 2942, 1696, 1594, and 1258 cm⁻¹. researchgate.net |

Chromatographic-Mass Spectrometric Approaches for Quantitative and Qualitative Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for both identifying and quantifying this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable compounds. innovareacademics.in For GC-MS analysis, this compound would be separated from other components in a sample based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. rsc.org This technique has been used to identify related compounds like 3,4-dimethoxycinnamyl alcohol in various samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of less volatile or thermally labile compounds in complex matrices like biological fluids. lcms.czugm.ac.id In an LC-MS/MS setup, the compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a tandem mass spectrometer. researchgate.net This method offers high sensitivity and selectivity, making it suitable for quantifying low concentrations of the analyte. lcms.cz Multiple reaction monitoring (MRM) can be employed in LC-MS/MS for highly specific and sensitive quantification. lcms.cz

Future Research Directions and Emerging Academic Avenues for 3,4 Dimethoxycinnamyl Acetate

Exploration of Undiscovered Biosynthetic Pathways and Involved Enzymes

The natural occurrence of 3,4-dimethoxycinnamyl acetate's precursor, 3,4-dimethoxycinnamic acid, has been identified in various plants, including coffee beans and Chimonanthus praecox. wikipedia.orgpeerj.com This suggests a biosynthetic origin rooted in the phenylpropanoid pathway. Future research is poised to identify the specific enzymatic steps that lead to the 3,4-dimethoxy substitution pattern. This likely involves O-methyltransferases (OMTs) that act on caffeic acid. The conversion of 3,4-dimethoxycinnamic acid to its corresponding alcohol and subsequent acetylation to 3,4-dimethoxycinnamyl acetate (B1210297) represents a currently uncharacterized pathway. A key research goal would be the discovery and characterization of the specific alcohol dehydrogenase and acetyltransferase enzymes responsible for these final transformations.

Engineered microbial systems offer a powerful platform for elucidating and harnessing these pathways. Studies have shown that yeast (Saccharomyces cerevisiae) can be engineered to produce complex molecules like tranilast, which is an amide of 3,4-dimethoxycinnamic acid. lbl.govresearchgate.net This was achieved by introducing genes for enzymes like 4-coumarate/CoA ligase (4CL) and a transferase (HCBT), which successfully utilized the exogenously supplied 3,4-dimethoxycinnamic acid. lbl.gov This demonstrates the potential for creating microbial cell factories for the production of these compounds. Future work could focus on integrating the entire pathway, from simple precursors like glucose or phenylalanine, by introducing the necessary hydroxylases and O-methyltransferases into the host organism. researchgate.net

Furthermore, research into lignin (B12514952) degradation has revealed a "reverse biosynthesis" mechanism where a lignin model compound can be fragmented under photoredox conditions to yield this compound, among other products. nih.gov This novel approach suggests that enzymes capable of mimicking this reverse process might exist in nature, representing an exciting and unexplored area of biocatalysis.

Development of Advanced Synthetic Strategies for Complex Analogs and Libraries

Current synthetic routes to derivatives of 3,4-dimethoxycinnamic acid, the immediate precursor to the target acetate, often rely on classical esterification or amidation reactions. These methods typically involve activating the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and coupling it with an alcohol or amine. mdpi.comnih.gov While effective, future research is directed towards more advanced, efficient, and versatile synthetic strategies.

Modern organic synthesis techniques offer significant potential for creating complex analogs and libraries of this compound for structure-activity relationship (SAR) studies. For instance, the Corey-Fuchs reaction has been employed, starting from 3,4-dimethoxybenzaldehyde (B141060), to create a terminal alkyne that serves as a versatile intermediate for further elaboration. rsc.org Additionally, photoredox catalysis has been demonstrated as a mild and effective method for generating this compound from specifically designed precursors. nih.gov

The development of biocatalytic methods is another promising frontier. Lipase-catalyzed transesterification has been used to synthesize various aromatic esters, including those of 3,4-dimethoxycinnamic acid, indicating that enzymatic routes to this compound are feasible. frontiersin.org These methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Future synthetic efforts will likely focus on:

Combinatorial Chemistry: Developing high-throughput methods to generate large libraries of analogs with variations in the aromatic ring, the linker, and the ester group.

Stereoselective Synthesis: Creating methods to control the geometry of the double bond (E/Z isomers) to investigate its impact on biological activity.

Green Chemistry Approaches: Utilizing enzymatic catalysis, flow chemistry, and solvent-free conditions to create more sustainable synthetic routes. frontiersin.orgmdpi.com

Table 1: Selected Synthetic Strategies for Derivatives of 3,4-Dimethoxycinnamic Acid

| Reaction Type | Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amidation | 3,4-Dimethoxycinnamic acid | DCC, DMAP, Morpholine (B109124) | Morpholine Amide | nih.gov |

| Esterification | 3,4-Dimethoxycinnamic acid | DCC, Cinnamyl alcohol | Cinnamyl Ester | mdpi.com |

| Acyl Chloride Formation & Amidation | 3,4-Dimethoxycinnamic acid | Thionyl chloride, then 2-aminothiophene | Thiophene Amide | japsonline.com |

| Corey-Fuchs Reaction | 3,4-Dimethoxybenzaldehyde | CBr₄, PPh₃, n-BuLi | Terminal Alkyne Intermediate | rsc.org |

| Enzymatic Transesterification | Vinyl 3,4-dimethoxycinnamate | Immobilized Lipase (B570770), Arbutin | Arbutin Ester | frontiersin.org |

Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems

The parent compound, 3,4-dimethoxycinnamic acid, has been associated with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govbiosynth.com It is known to bind to the prion protein, suggesting potential applications in neurodegenerative diseases. selleckchem.com A critical future research direction is to determine whether this compound shares these properties and to elucidate the underlying molecular mechanisms. The addition of the acetate group may alter the compound's lipophilicity, potentially affecting its bioavailability, cell permeability, and interaction with molecular targets.

Future investigations should aim to:

Identify Molecular Targets: Use techniques like affinity chromatography, proteomics, and thermal shift assays to identify specific proteins and enzymes that bind to this compound.

Probe Signaling Pathways: Investigate the effect of the compound on key cellular signaling pathways, such as those involving NF-κB and MAP kinases in inflammation, or Nrf2 in the antioxidant response.

Compare Activity Profiles: Directly compare the biological activities and potency of this compound with its parent acid and other analogs to understand how the acetate moiety influences its function. For example, studies on its anti-inflammatory potential could involve assessing the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

Applications in Natural Product Discovery and Chemical Biology Research

The structural motif of this compound is a component of various natural products and serves as a valuable scaffold in medicinal chemistry. nih.gov This makes it an excellent candidate for use as a chemical probe or a building block in natural product discovery and chemical biology.

Future research in this area could involve:

Development of Chemical Probes: Synthesizing analogs of this compound that are tagged with fluorescent dyes or affinity labels. These probes could be used to visualize the compound's localization within cells and to identify its binding partners.

Total Synthesis of Natural Products: Utilizing this compound or its precursors as key intermediates in the total synthesis of more complex, biologically active natural products.

Biomass Conversion Research: Given that this compound can be generated from lignin model compounds, it could serve as a chemical marker to study and optimize lignin depolymerization processes, which is a key challenge in the production of biofuels and renewable chemicals. nih.gov

Potential in Agro-Chemical and Biopesticide Research Applications

One of the most promising and underexplored avenues for this compound is in the development of novel agrochemicals. Research has demonstrated that its parent compound, 3,4-dimethoxycinnamic acid, possesses significant insecticidal and oviposition-deterrent activities against the diamondback moth (Plutella xylostella), a major pest of cruciferous crops worldwide. mdpi.comresearchgate.net

In laboratory assays, 3,4-dimethoxycinnamic acid was shown to be toxic to the larvae of P. xylostella and to strongly deter females from laying eggs on treated surfaces. mdpi.com The oviposition deterrence was particularly high, with an index of 97.59% at a concentration of 1.25 mg/mL. mdpi.com This suggests that compounds based on this chemical scaffold could form the basis of new, eco-friendly biopesticides.

Future research in this domain should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically evaluating this compound and a library of its analogs to determine which structural features maximize pesticidal activity and selectivity.

Broad-Spectrum Screening: Testing the lead compounds against a wider range of agricultural pests, including other insects, fungi, and nematodes.

Formulation and Field Trials: Developing stable and effective formulations for field application and conducting trials to assess their efficacy under real-world agricultural conditions.

Mode of Action Studies: Investigating the specific physiological and molecular mechanisms by which these compounds exert their toxic or repellent effects on pests.

Table 2: Reported Agrochemical Activity of 3,4-Dimethoxycinnamic Acid against Plutella xylostella

| Activity Type | Parameter | Value | Concentration | Reference |

|---|---|---|---|---|

| Insecticidal (Larval) | LC₅₀ | 5.52 mg/mL | N/A | mdpi.com |

| Oviposition Deterrence | Oviposition Deterrence Index (ODI) | 97.59% | 1.25 mg/mL | mdpi.com |

| Oviposition Deterrence | Oviposition Deterrence Index (ODI) | 57.01% | 10 mg/mL | mdpi.com |

The potential for developing biopesticides from this compound and its analogs is substantial, offering an avenue for creating more sustainable pest management solutions. researchgate.netepa.gov

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or GC-MS.

- Optimize reaction time and temperature to avoid side products (e.g., diacetylated derivatives).

How does esterification of 3,4-Dimethoxycinnamyl alcohol to its acetate influence bioactivity?

Advanced Structure-Activity Relationship (SAR)

The acetate group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Comparative studies show:

- Antimicrobial Activity : The acetate derivative may exhibit broader-spectrum activity against Gram-positive bacteria due to increased cell membrane interaction .

- Cytotoxicity : Acetylation can modulate selectivity. For instance, 3,4-Dimethoxycinnamyl alcohol (IC₅₀ = 12 µM against HeLa cells) shows reduced cytotoxicity compared to its acetate (IC₅₀ = 8 µM), suggesting esterification enhances potency .

Q. Experimental Design :

- Use standardized assays (e.g., broth microdilution for antimicrobial tests; MTT assay for cytotoxicity).

- Compare partition coefficients (logP) via HPLC to correlate lipophilicity with activity.

How can researchers resolve discrepancies in reported antimicrobial efficacy of this compound?

Data Contradiction Analysis

Variations in MIC values may arise from:

Q. Methodological Recommendations :

- Adopt CLSI guidelines for antimicrobial testing.

- Include positive controls (e.g., ciprofloxacin) and validate results across multiple labs.

What spectroscopic techniques are optimal for characterizing this compound?

Q. Advanced Analytical Strategies

- NMR : Confirm structure via ¹H-NMR (δ 6.8–7.4 ppm for aromatic protons; δ 4.8 ppm for the acetate methyl group) and ¹³C-NMR (δ 170 ppm for the carbonyl) .

- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (m/z = 236 [M⁺]) and fragmentation patterns (e.g., loss of CH₃COO, m/z = 176) .

- X-ray Crystallography : Resolve stereochemistry (E/Z configuration) and intermolecular interactions in crystalline form .

Q. Data Interpretation :

What are the challenges in optimizing this compound for in vivo studies?

Q. Advanced Pharmacokinetic Considerations

- Metabolic Stability : Esterases in plasma may hydrolyze the acetate group, reverting it to the alcohol form. Use LC-MS/MS to monitor metabolite profiles in rodent plasma .

- Formulation : Poor aqueous solubility (<0.1 mg/mL) necessitates lipid-based carriers (e.g., liposomes or cyclodextrin complexes) .

Q. Experimental Solutions :

- Conduct stability studies in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8).

- Use PEGylation to enhance solubility and prolong half-life.

How can computational modeling aid in designing this compound derivatives?

Q. Advanced Computational Approaches

- Docking Studies : Target SKCa channels (PDB ID: 6VXX) to predict binding affinity modifications. The acetate group may form hydrogen bonds with Lys274 and Tyr278 residues .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like polar surface area and molar refractivity .

Q. Software Tools :

- AutoDock Vina for molecular docking.

- MOE or Schrödinger Suite for QSAR modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.